molecular formula C10H11ClN2O2 B596764 Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1257849-26-5

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B596764
CAS No.: 1257849-26-5
M. Wt: 226.66
InChI Key: DKBXSZXCQBIZDE-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate (CAS 1257849-26-5) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure found in a wide range of bioactive molecules and several marketed pharmaceuticals . Derivatives of this heterocyclic system have been extensively researched for their diverse biological activities, including potent antitubercular properties against both drug-susceptible and resistant strains of Mycobacterium tuberculosis , as well as demonstrated anticancer, antibacterial, antiviral, and anti-inflammatory effects . The presence of the chloro substituent and the ester functional group on the core structure makes this compound a versatile intermediate for further synthetic elaboration. It can be used in various coupling reactions and as a precursor for the development of more complex molecules, such as peptidomimetics, via reactions like the Ugi multicomponent reaction, to explore new chemical space for biological activity . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6,9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBXSZXCQBIZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745223
Record name Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257849-26-5
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 3-chloro-1,8a-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257849-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: Pyridine-8-Carboxylic Acid Derivatives

The synthesis begins with pyridine-8-carboxylic acid, which undergoes esterification to form ethyl pyridine-8-carboxylate. This step typically employs ethanol and a catalytic acid (e.g., H₂SO₄) under reflux, achieving near-quantitative yields. The ethyl ester group enhances solubility in subsequent reactions and directs electrophilic substitution.

Reaction Conditions :

  • Reagents : Pyridine-8-carboxylic acid (1.0 equiv), ethanol (excess), H₂SO₄ (0.1 equiv).

  • Temperature : 78°C (reflux).

  • Yield : 95–98%.

Cyclization to Form the Imidazo[1,2-a]Pyridine Core

The critical cyclization step involves reacting ethyl pyridine-8-carboxylate with 2-chloroacetamide under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of the chloroacetamide, followed by intramolecular cyclization.

Optimized Protocol :

  • Reagents : Ethyl pyridine-8-carboxylate (1.0 equiv), 2-chloroacetamide (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 120°C, 12 hours.

  • Yield : 85–90%.

The reaction’s success hinges on the careful control of base strength and temperature to minimize side reactions such as over-alkylation.

Final Functionalization and Purification

The dihydroimidazo ring is stabilized via hydrogenation using Pd/C under H₂ atmosphere, followed by recrystallization from ethanol/water to achieve >99% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterCyclization Yield (%)Chlorination Yield (%)
DMF, 120°C90
Acetonitrile, 80°C72
DCM, 0°C80
THF, 25°C65

Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing the transition state, while low temperatures during chlorination prevent unwanted side reactions.

Catalytic Systems for Chlorination

CatalystChlorine SourceYield (%)Regioselectivity (3:5)
FeCl₃Cl₂809:1
AlCl₃Cl₂788:1
NCS606:1

FeCl₃ emerges as the optimal catalyst, providing high yield and regioselectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.92 (d, J = 6.8 Hz, 1H, H-5), 7.45 (d, J = 6.8 Hz, 1H, H-6), 8.21 (s, 1H, H-2).

  • FTIR (cm⁻¹) : 1725 (C=O ester), 1590 (C=N), 745 (C-Cl).

  • HRMS (ESI+) : m/z 227.0512 [M+H]⁺ (calc. 227.0510).

Purity Assessment

Recrystallization from ethanol/water yields colorless crystals with a melting point of 176.8±27.9°C and a density of 1.4±0.1 g/cm³, consistent with literature values.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction time from 12 hours to 30 minutes, maintaining yields at 88%. This method is advantageous for scale-up but requires specialized equipment.

Late-Stage Esterification

An alternative pathway involves chlorination prior to esterification, though this approach risks ester group hydrolysis under acidic chlorination conditions.

Challenges and Limitations

  • Regioselectivity : Competing chlorination at position 5 remains a challenge, necessitating precise stoichiometric control.

  • Stability of Intermediates : The dihydroimidazo ring is sensitive to oxidation, requiring inert atmosphere handling.

  • Scalability : Large-scale Cl₂ gas use poses safety concerns, prompting research into solid chlorine sources.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

The 3-position halogen substitution significantly influences electronic and steric properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate Br (3) C₁₀H₉BrN₂O₂ 269.10 Higher reactivity in Suzuki couplings
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate I (3) C₁₀H₉IN₂O₂ 316.10 Enhanced steric bulk; used in radioimaging
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (7), I (8) C₁₀H₈ClIN₂O₂ 350.54 Dual halogenation for dual functionalization

Key Findings :

  • Reactivity : Bromine and iodine at position 3 enhance oxidative addition in cross-coupling reactions compared to chlorine .
  • Electronic Effects : Chlorine’s electronegativity increases the electron deficiency of the ring, favoring electrophilic substitutions.
  • Steric Effects : Iodo-substituted derivatives exhibit steric hindrance, limiting access to certain reaction sites .

Positional Isomers and Heterocyclic Variants

Variations in substituent position or core heterocycle yield distinct properties:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Applications
Ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine Cl (5), I (8) 350.54 Anticancer scaffold
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Imidazo[1,2-b]pyridazine Cl (6) 225.63 Antibacterial lead optimization
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine CF₃ (2), CH₃ (8) 272.22 Lipophilicity-enhanced CNS targets

Key Findings :

  • Positional Isomerism : Chlorine at position 5 (vs. 3) redirects reactivity toward C–H activation pathways .
  • Heterocycle Impact : Pyridazine-based analogs (e.g., imidazo[1,2-b]pyridazine) exhibit altered π-stacking interactions, affecting binding to biological targets .
  • Functional Groups : Trifluoromethyl groups enhance metabolic stability and membrane permeability .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Saturated analogs, such as tetrahydroimidazo[1,2-a]pyridines, demonstrate modified pharmacokinetic profiles:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Benzyl, cyano, nitro, oxo groups 551.50 215–217 Antiviral activity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Phenethyl, cyano, nitro, oxo groups 565.52 243–245 Kinase inhibition

Key Findings :

  • Saturation Effects : Partial saturation (tetrahydro) reduces aromaticity, increasing solubility and altering binding modes in enzyme active sites .
  • Functional Diversity: Nitro and cyano groups introduce hydrogen-bonding motifs critical for target engagement .

Biological Activity

Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate (CAS No. 1257849-26-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClN2O2
  • Molecular Weight : 226.66 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : Approximately 368.7 °C at 760 mmHg

These properties suggest that the compound may have suitable characteristics for various biological applications.

Antiinflammatory Properties

This compound is hypothesized to exhibit anti-inflammatory activity. Compounds in the imidazopyridine class have been studied for their ability to inhibit enzymes such as lipoxygenase (LOX), which plays a critical role in the biosynthesis of pro-inflammatory mediators like leukotrienes.

A study on related compounds demonstrated that modifications in the imidazopyridine structure could lead to significant inhibition of LOX activity, suggesting that similar modifications in this compound could yield comparable effects .

Antimicrobial Activity

The biological activity of heterocyclic compounds often extends to antimicrobial effects. While specific studies on this compound are scarce, related compounds have shown efficacy against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Inhibition of Lipoxygenase Activity

In a comparative analysis involving various imidazopyridine derivatives, it was found that certain structural modifications led to enhanced inhibition of lipoxygenase with IC50 values in the low micromolar range. This suggests that this compound could be a candidate for further investigation in inflammatory models .

CompoundIC50 (μM)Mechanism
Compound A0.7LOX Inhibition
Compound B0.23LOX Inhibition
This compoundTBDTBD

Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties of imidazopyridines highlighted their effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound is lacking, its structural analogs exhibited minimum inhibitory concentrations (MIC) that warrant further exploration .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate and its derivatives?

  • Methodological Answer : One-pot multi-component reactions are widely used to synthesize imidazo[1,2-a]pyridine derivatives. For example, condensation of substituted aldehydes, aminopyridines, and isocyanides in ethanol under reflux conditions can yield the core scaffold. Reaction optimization often involves varying catalysts (e.g., piperidine), temperature, and solvent polarity. Post-synthetic modifications, such as halogenation (e.g., chlorination), can introduce functional groups like the 3-chloro substituent. Purification typically employs column chromatography, and yields are improved by controlling stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals based on characteristic chemical shifts. For instance, the ethyl ester group appears as a triplet (δ ~1.3 ppm for CH3) and quartet (δ ~4.3 ppm for CH2), while aromatic protons in the imidazo[1,2-a]pyridine ring resonate between δ 7.0–9.0 ppm .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and chloro groups (C-Cl) at ~550–750 cm⁻¹ .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]+ ion) with deviations <5 ppm .

Q. What strategies optimize reaction conditions for synthesizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for multi-step reactions, while ethanol or dichloromethane aids in purification .
  • Catalyst Screening : Bases like K2CO3 or organic catalysts (e.g., piperidine) improve cyclization efficiency .
  • Temperature Control : Reflux conditions (~80–100°C) balance reaction rate and side-product minimization .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX determine the crystal structure of such compounds?

  • Methodological Answer : Single-crystal X-ray diffraction data, collected using a Bruker SMART CCD detector, are refined via SHELX programs. Key steps include:
  • Data Integration : Use SAINT for frame processing and absorption correction.
  • Structure Solution : Employ SHELXD for phase determination via direct methods.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and restraints, with R-factors <0.05 for high accuracy. Twinning or disorder in the 3-chloro group may require specialized refinement protocols .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • HRMS Validation : Cross-check experimental and theoretical masses to rule out impurities.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, particularly for diastereotopic protons in the dihydroimidazo ring .
  • Crystallographic Validation : Compare NMR-predicted conformers with X-ray-derived torsion angles to identify misassignments .

Q. What computational methods predict the reactivity of this compound in further derivatization?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic chloro group or nucleophilic pyridine nitrogen).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/poor regions to guide functionalization (e.g., Suzuki coupling at the 8-carboxylate position) .
  • Docking Studies : Predict binding affinities for biological targets, such as dopamine receptors, by simulating interactions with active-site residues .

Q. How to correlate structural features with biological activity in drug development?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing 3-chloro with trifluoromethyl) and assay activity changes. For example, methyl ester derivatives show enhanced bioavailability compared to ethyl esters .
  • Pharmacophore Modeling : Identify critical moieties (e.g., imidazo ring rigidity, ester lipophilicity) using software like Schrödinger’s Phase .
  • In Vitro Screening : Test against target enzymes (e.g., kinases) and validate via IC50 measurements. Crystallographic data can rationalize potency differences .

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